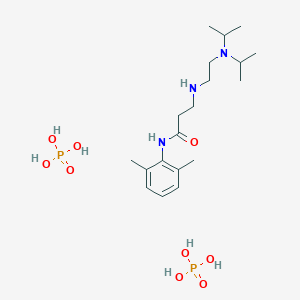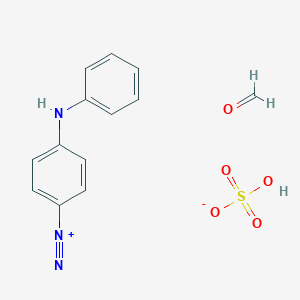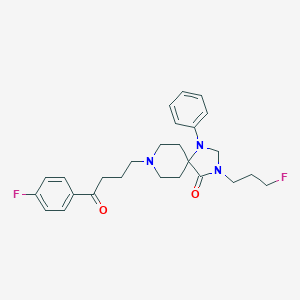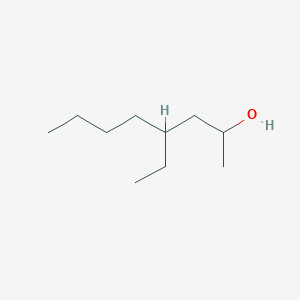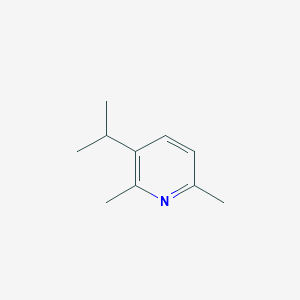
Pyridine, 2,6-dimethyl-3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is a chemical compound that belongs to the pyridine family. It is also known as 2,6-lutidine or lutidine. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is not well understood. However, it is believed to act as a ligand for various receptors, such as nicotinic acetylcholine receptors and GABA receptors. Pyridine derivatives have been shown to have modulatory effects on these receptors, which may contribute to their pharmacological properties.
Biochemical and Physiological Effects:
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Pyridine derivatives have also been shown to have modulatory effects on various receptors, which may contribute to their pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals. It has been widely used in scientific research due to its pharmacological properties. However, it has some limitations for lab experiments. Pyridine derivatives are known to be toxic and may pose a risk to human health. Therefore, proper precautions should be taken when handling this compound. Additionally, the yield of the product may depend on the reaction conditions, which may affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research on Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. One direction is to investigate the mechanism of action of this compound in more detail. This may lead to the discovery of new pharmacological properties and the development of new drugs. Another direction is to develop safer and more efficient methods for the synthesis of Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. This may improve the yield of the product and reduce the risk of exposure to toxic compounds. Additionally, the development of new applications for Pyridine, 2,6-dimethyl-3-(1-methylethyl)- may lead to the discovery of new materials and technologies.
Synthesemethoden
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- can be synthesized by various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-3-(1-methylethyl)phenol and formaldehyde in the presence of a catalyst. Another method involves the reaction between 2,6-dimethyl-3-(1-methylethyl)aniline and formaldehyde in the presence of a catalyst. The yield of the product depends on the reaction conditions, such as the type of catalyst, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is widely used in scientific research. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives have been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been used in the synthesis of anti-cancer drugs, such as lapatinib and dasatinib. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Eigenschaften
CAS-Nummer |
104294-51-1 |
|---|---|
Produktname |
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2,6-dimethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-5-8(3)11-9(10)4/h5-7H,1-4H3 |
InChI-Schlüssel |
HDMBKXIIBWEELO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C(C)C)C |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(C)C)C |
Synonyme |
2,6-Lutidine,3-isopropyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







